molecular formula C11H8BrN3 B432857 [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 153391-40-3

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Cat. No.: B432857
CAS No.: 153391-40-3
M. Wt: 262.1g/mol
InChI Key: LONGYNYRAPHNDS-UHFFFAOYSA-N
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Description

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced pyrazole derivative .

Scientific Research Applications

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The acetonitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can be compared with other similar compounds, such as:

This compound in various fields.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGYNYRAPHNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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